molecular formula C12H16N6O2 B2906898 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034239-02-4

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2906898
CAS No.: 2034239-02-4
M. Wt: 276.3
InChI Key: FXTJGNWHYNNJCO-UHFFFAOYSA-N
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Description

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include an imidazo[1,2-b]pyrazole moiety and an imidazolidine-1-carboxamide group. These features make it a candidate for various biochemical and pharmacological studies.

Mechanism of Action

Target of Action

Compounds containing imidazole and pyrazole moieties have been reported to exhibit a broad range of biological activities They are known to interact with various enzymes and receptors, influencing numerous biochemical processes

Mode of Action

It is known that imidazole and pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The presence of different functional groups in the compound can also influence its interaction with targets, leading to diverse biological effects.

Biochemical Pathways

Imidazole and pyrazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they can influence pathways related to inflammation, tumor growth, diabetes, and various infectious diseases. The specific pathways affected by this compound would depend on its exact targets and mode of action.

Pharmacokinetics

Imidazole and pyrazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution The presence of different functional groups in the compound can also affect its metabolism and excretion

Result of Action

Based on the known activities of imidazole and pyrazole derivatives, it can be speculated that this compound may have potential anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects . The exact effects would depend on the compound’s specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of appropriate precursors such as 3-methyl-1H-pyrazole and 1,2-diaminoethane under acidic or basic conditions.

    Alkylation: The imidazo[1,2-b]pyrazole core is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Formation of the Imidazolidine Ring: The final step involves the reaction of the alkylated intermediate with an isocyanate derivative to form the imidazolidine-1-carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-b]pyrazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of azide or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions. It can be used in assays to identify potential therapeutic targets.

Medicine

Medically, N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine: Similar in structure but with a pyridazine ring instead of a pyrazole.

    Imidazo[1,2-a]pyridine: Contains a pyridine ring, offering different electronic properties.

    Pyrazolo[1,5-a]pyrimidine: Features a pyrimidine ring, providing a different set of biological activities.

Uniqueness

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of an imidazo[1,2-b]pyrazole core with an imidazolidine-1-carboxamide group. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-9-8-10-16(6-7-18(10)15-9)4-2-13-11(19)17-5-3-14-12(17)20/h6-8H,2-5H2,1H3,(H,13,19)(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTJGNWHYNNJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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